molecular formula C29H26FN5O3S B608173 (Rac)-JBJ-04-125-02 CAS No. 2140807-05-0

(Rac)-JBJ-04-125-02

Cat. No.: B608173
CAS No.: 2140807-05-0
M. Wt: 543.68
InChI Key: VHQVOTINPRYDAO-UHFFFAOYSA-N
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Description

(Rac)-JBJ-04-125-02 is a racemic mixture of JBJ-04-125-02, a potent, mutant-selective, allosteric, and orally active inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in cancer research due to its ability to selectively inhibit mutant forms of EGFR, which are often implicated in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-JBJ-04-125-02 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions. The final product is obtained through a series of purification steps to ensure high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product. The compound is often produced in solid form and can be reconstituted in solvents like DMSO for research purposes .

Chemical Reactions Analysis

Types of Reactions: (Rac)-JBJ-04-125-02 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may yield simpler, reduced forms of the compound .

Scientific Research Applications

(Rac)-JBJ-04-125-02 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of EGFR inhibitors.

    Biology: Helps in understanding the role of EGFR in cellular processes and its implications in diseases.

    Medicine: Significant in cancer research, particularly in studying the effects of EGFR inhibition in cancer cells.

    Industry: Used in the development of new therapeutic agents targeting EGFR

Mechanism of Action

(Rac)-JBJ-04-125-02 exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor (EGFR). The compound binds allosterically to the receptor, preventing its activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress mutant EGFR .

Comparison with Similar Compounds

Uniqueness: (Rac)-JBJ-04-125-02 is unique due to its mutant-selective allosteric inhibition of EGFR, which makes it particularly effective against cancer cells with specific EGFR mutations. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQVOTINPRYDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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